molecular formula C16H22O3 B12564483 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol CAS No. 185757-83-9

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol

Cat. No.: B12564483
CAS No.: 185757-83-9
M. Wt: 262.34 g/mol
InChI Key: LPUGNKYQLMDFCF-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol is an organic compound characterized by its unique structure, which includes a dimethoxybenzene ring substituted with three methyl groups and a butynol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol typically involves the alkylation of a dimethoxybenzene derivative. One common method includes the reaction of 2,5-dimethoxy-3,4,6-trimethylbenzyl chloride with a suitable alkyne under basic conditions to form the desired butynol compound . The reaction conditions often require the use of a strong base such as potassium tert-butoxide and an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and yields is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of 4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-one.

    Reduction: Formation of 4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-ene-2-ol.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The alkyne moiety can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol is unique due to its combination of a dimethoxybenzene ring with an alkyne and hydroxyl functional groups. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields of research and industry .

Properties

CAS No.

185757-83-9

Molecular Formula

C16H22O3

Molecular Weight

262.34 g/mol

IUPAC Name

4-(2,5-dimethoxy-3,4,6-trimethylphenyl)-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C16H22O3/c1-10-11(2)15(19-7)13(8-9-16(4,5)17)12(3)14(10)18-6/h17H,1-7H3

InChI Key

LPUGNKYQLMDFCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1OC)C)C#CC(C)(C)O)OC)C

Origin of Product

United States

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